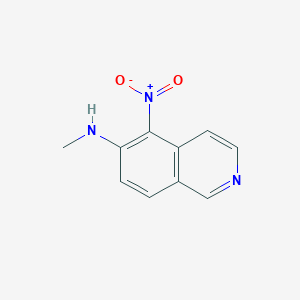

N-Methyl-5-nitro-6-isoquinolinamine

Descripción general

Descripción

N-Methyl-5-nitro-6-isoquinolinamine: is a chemical compound with the molecular formula C10H9N3O2 and a molecular weight of 203.20 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Methyl-5-nitro-6-isoquinolinamine can be synthesized from 6-Methoxyisoquinoline through a series of chemical reactions . The synthesis involves nitration, methylation, and amination steps under controlled conditions to achieve the desired product.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to enhance efficiency .

Análisis De Reacciones Químicas

Types of Reactions: N-Methyl-5-nitro-6-isoquinolinamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, alkylating agents, and other substituting reagents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .

Aplicaciones Científicas De Investigación

Anticancer Activity

N-Methyl-5-nitro-6-isoquinolinamine has been studied for its potential anticancer properties. Research indicates that compounds with similar isoquinoline structures can exhibit selective toxicity towards hypoxic tumor cells, which are often resistant to conventional therapies. This characteristic makes them suitable candidates for development as radiosensitizers in cancer treatment. For instance, studies on related compounds have shown promising results in enhancing the efficacy of radiotherapy by selectively targeting hypoxic regions within tumors .

Nitric Oxide Synthase Inhibition

The compound's structural features suggest potential interactions with nitric oxide synthase (NOS) enzymes. Inhibitors of NOS have significant therapeutic implications, particularly in conditions such as cardiovascular diseases and neurodegenerative disorders. Compounds that mimic the structure of this compound could serve as selective inhibitors for different NOS isoforms, thus providing a pathway for targeted drug design .

Non-linear Optical Materials

The unique electronic properties of this compound make it a candidate for applications in non-linear optics. Its potential utility in devices such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) is under investigation. The compound's ability to exhibit fluorescence and other photophysical properties can be harnessed to develop advanced materials for optoelectronic applications .

Synthesis Techniques

Various synthetic routes have been explored to produce this compound and its derivatives. Advanced multicomponent reactions and catalytic processes using methanol as a methylation source have shown efficiency in synthesizing similar amines with enhanced properties . These synthetic methodologies are crucial for scaling up production for research and industrial applications.

Case Studies

Mecanismo De Acción

The mechanism of action of N-Methyl-5-nitro-6-isoquinolinamine involves the generation of reactive oxygen species and DNA alkylation. These processes lead to cellular damage and apoptosis, particularly in cancer cells. The compound targets specific molecular pathways involved in cell proliferation and survival, making it effective in inhibiting tumor growth.

Comparación Con Compuestos Similares

N-Methyl-5-nitro-6-isoquinolinamine analogues: These compounds share similar structural features and exhibit comparable biological activities.

6-Methylamino-5-nitroisoquinoline:

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively target hypoxic tumor cells and generate reactive oxygen species sets it apart from other similar compounds.

Actividad Biológica

N-Methyl-5-nitro-6-isoquinolinamine (CAS Number: 147293-17-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its isoquinoline framework, which is a bicyclic structure known for various biological activities. The presence of a nitro group at the 5-position enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H10N2O2 |

| Molecular Weight | 194.20 g/mol |

| CAS Number | 147293-17-2 |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including prostate and breast cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study: Prostate Cancer

In a study published by the University of Bath, the compound was tested against prostate cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. The study highlighted the compound's potential as part of a prostate-selective delivery system for cytotoxic agents .

Bronchodilator Effects

This compound has also been investigated for its bronchodilator effects. Research indicates that it can relax bronchial smooth muscle, making it a candidate for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

| Study | Findings |

|---|---|

| EP1708999A1 Patent | Demonstrated pronounced relaxing effects on small human bronchi when combined with calcium channel blockers . |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Nitric Oxide Synthase Inhibition : The compound may modulate nitric oxide (NO) pathways, which are crucial in regulating vascular tone and immune responses .

- Cell Cycle Regulation : It affects key regulatory proteins involved in the cell cycle, leading to apoptosis in cancer cells.

- Calcium Channel Modulation : Its bronchodilator effects are linked to the inhibition of voltage-operated calcium channels, facilitating muscle relaxation .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary studies suggest moderate absorption and distribution characteristics, although detailed pharmacokinetic profiles remain to be fully elucidated.

Toxicity Studies

Toxicological assessments are vital for evaluating the safety profile of this compound. Current literature indicates that at therapeutic doses, the compound exhibits low toxicity; however, further studies are required to confirm these findings across different biological systems.

Propiedades

IUPAC Name |

N-methyl-5-nitroisoquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-11-9-3-2-7-6-12-5-4-8(7)10(9)13(14)15/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWXJTKVNSPTHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C2=C(C=C1)C=NC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447666 | |

| Record name | N-METHYL-5-NITRO-6-ISOQUINOLINAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147293-17-2 | |

| Record name | N-Methyl-5-nitro-6-isoquinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147293-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-METHYL-5-NITRO-6-ISOQUINOLINAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.